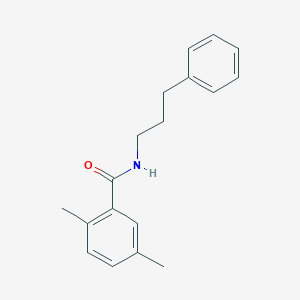

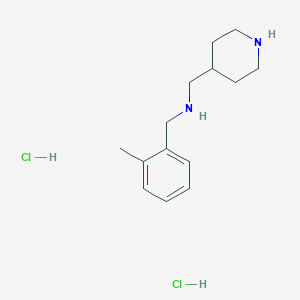

2,5-二甲基-N-(3-苯基丙基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of compounds similar to 2,5-dimethyl-N-(3-phenylpropyl)benzamide often involves multi-step chemical reactions that yield these complex molecules with high specificity. For example, the intermolecular interactions and synthesis of antipyrine-like derivatives highlight the intricate process of creating such compounds through good yields and spectroscopic characterization (Saeed et al., 2020). These methods may involve nucleophilic substitution reactions followed by hydrogenation processes to achieve the desired molecular structures.

Molecular Structure Analysis

The molecular structure of 2,5-dimethyl-N-(3-phenylpropyl)benzamide and related compounds is characterized by detailed crystallography and spectroscopic analysis. The crystal packing, hydrogen bonding interactions, and other stabilizing forces such as π-interactions are crucial for understanding the molecular arrangement in the solid state. The study by Saeed et al. (2020) provides insights into these molecular interactions through Hirshfeld surface analysis and DFT calculations, revealing the importance of electrostatic energy contributions to molecular stability.

Chemical Reactions and Properties

Chemical reactions involving 2,5-dimethyl-N-(3-phenylpropyl)benzamide derivatives may include a variety of functional group transformations and coupling reactions. The selectivity towards tertiary sp3 C-H bond over primary or secondary ones in synthesis processes showcases the compound's reactivity pattern (Bhakuni et al., 2014). This selective reactivity is pivotal for constructing complex molecular architectures.

Physical Properties Analysis

The solubility, crystal structure, and other physical properties of similar compounds are analyzed through techniques such as wide-angle X-Ray diffraction and solubility tests in various solvents. The amorphous character and excellent solubility of polyamides derived from similar molecular structures indicate the material's potential for diverse applications (Liaw et al., 2002).

科学研究应用

超分子化学和材料科学

2,5-二甲基-N-(3-苯基丙基)苯甲酰胺作为苯甲酰胺化合物大家族的一部分,在超分子化学和材料科学中扮演着重要的角色。苯-1,3,5-三甲酰胺(BTAs)因其自组装成由三倍氢键稳定的纳米级一维棒状结构的能力而被广泛研究。这种自组装特性在纳米技术、聚合物加工和生物医学应用中得到应用。BTAs 的多功能性,包括 2,5-二甲基-N-(3-苯基丙基)苯甲酰胺等衍生物,有望开发出新的材料和技术。它们的可适应性表明了从智能材料到靶向药物输送系统等广泛的未来应用 (Cantekin, de Greef, & Palmans, 2012)。

抗结核活性

有机锡化合物,包括源自苯甲酰胺结构的化合物,已显示出显着的抗结核活性。对有机锡配合物抗结核特性的研究突出了它们作为针对结核分枝杆菌 H37Rv 的有效药物的潜力。这些配合物表现出令人着迷的结构多样性和生物活性。这些化合物的抗结核功效受配体环境、连接到锡的有机基团以及化合物的整体结构的影响。值得注意的是,与二有机锡 (IV) 配合物相比,三有机锡 (IV) 配合物已被发现表现出优异的抗结核活性,这表明锡的有机配体在决定化合物的生物活性方面的重要性 (Iqbal, Ali, & Shahzadi, 2015)。

药用应用

在制药领域,苯甲酰胺衍生物,包括 2,5-二甲基-N-(3-苯基丙基)苯甲酰胺,因其各种治疗潜力而被探索。例如,作为苯并异恶唑衍生物的佐尼酰胺已被开发为抗癫痫药物。它突出了与苯甲酰胺化合物相关的多种药理活性。佐尼酰胺在治疗部分性癫痫方面的疗效及其与卡马西平和丙戊酸等已建立的抗癫痫药物的比较,突出了苯甲酰胺衍生物在神经系统疾病管理中的治疗价值 (Peters & Sorkin, 1993)。

环境和生态方面的考虑

与苯甲酰胺化学类别密切相关的二苯甲酮-3 (BP-3) 已广泛用于防晒霜和其他消费品中。BP-3 及其衍生物的环境持久性和生态影响引起了人们的担忧。BP-3 在各种环境基质中的检测及其潜在的内分泌干扰效应强调了对苯甲酰胺衍生物的环境行为和安全性的全面研究的必要性。这包括可能具有相似环境归宿和生物活性的化合物,如 2,5-二甲基-N-(3-苯基丙基)苯甲酰胺 (Kim & Choi, 2014)。

属性

IUPAC Name |

2,5-dimethyl-N-(3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-14-10-11-15(2)17(13-14)18(20)19-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKITKFBWDDCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-(2-methoxy-1-methylethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4629563.png)

![4-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4629569.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629577.png)

![9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4629600.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4629605.png)

![4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B4629615.png)

![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)

![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)